![molecular formula C21H29N5O3 B5616650 (1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5616650.png)
(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of related tricyclic compounds involves multiple steps, starting from chiral epoxy alcohols and employing intermediates like bicyclic 9-oxabispidine with functionalized side chains. For instance, the enantiomerically pure tricyclic 9-oxabispidine, a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared in 7 steps and yielded 11% overall from its starting materials (Breuning & Steiner, 2008). This highlights the complexity and multi-step nature of synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a tricyclic framework that includes nitrogen atoms and a pyrrolidinyl group, indicative of intricate bonding and stereochemistry. For instance, the structural elucidation of similar compounds via NMR and mass spectrometry offers insights into their complex molecular frameworks, showcasing characteristic fragmentation pathways and the presence of multiple functional groups (Salehi, Li, & Guo, 2006).
Chemical Reactions and Properties
The chemical reactivity of these molecules involves interactions with various reagents and conditions, leading to diverse transformations. For example, the one-pot synthesis and characterization of related compounds through Biginelli condensation and intramolecular Michael-addition underscore their chemical versatility and reactivity under different catalytic and solvent conditions (Salehi, Li, & Guo, 2006).
properties
IUPAC Name |
(1S,2S,9S)-11-[2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c27-19-5-3-4-18-16-8-15(12-25(18)19)11-24(13-16)21(29)14-26-20(28)9-17(10-22-26)23-6-1-2-7-23/h9-10,15-16,18H,1-8,11-14H2/t15-,16-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYITYCIEIVFAE-BQFCYCMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CC4CC(C3)C5CCCC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3C[C@@H]4C[C@@H](C3)[C@@H]5CCCC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,9R)-11-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one |
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